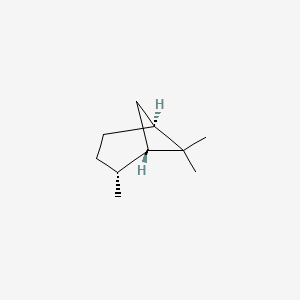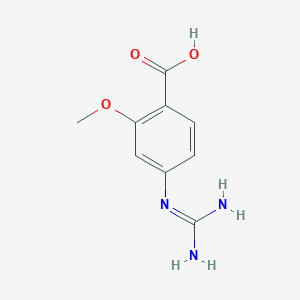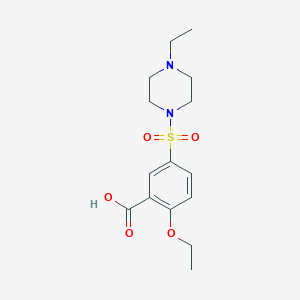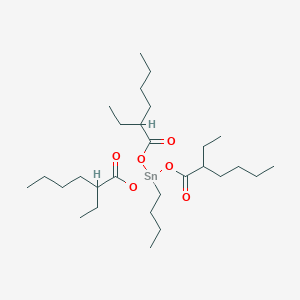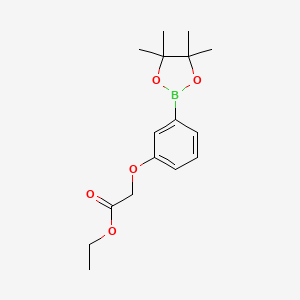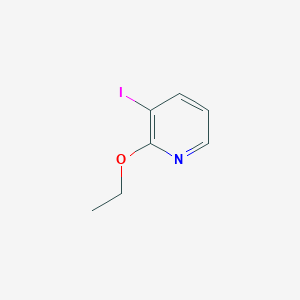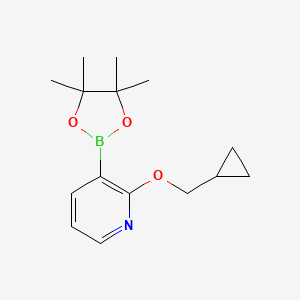
4,5-Difluoro-2-isopropoxyphenylboronic acid
Overview
Description
4,5-Difluoro-2-isopropoxyphenylboronic acid, also known as 4,5-DiF-2-IPB, is an organoboron compound that has gained attention in recent years due to its unique properties and versatility in a range of scientific research applications. It is a derivative of the phenylboronic acid family and is an important reagent in organic synthesis. 4,5-DiF-2-IPB has been used in a variety of research areas, including drug discovery, materials science, and biochemistry.
Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a widely used transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . “4,5-Difluoro-2-isopropoxyphenylboronic acid” can be used as one such organoboron reagent in this process .
Microwave-Mediated Click-Chemistry Synthesis
“4,5-Difluoro-2-isopropoxyphenylboronic acid” can be used as a reactant for microwave-mediated click-chemistry synthesis of glyco-porphyrin derivatives . These derivatives have shown in vitro photo-cytotoxicity, making them promising for application in photodynamic therapy .
Palladium-Catalyzed Oxidative Cross-Coupling Reactions
This compound can also be used in palladium-catalyzed oxidative cross-coupling reactions . These reactions are a powerful tool for the formation of carbon-carbon bonds, a fundamental step in the synthesis of many organic compounds .
Ruthenium-Catalyzed Hydrogenation Reactions
“4,5-Difluoro-2-isopropoxyphenylboronic acid” can be used as a reactant in ruthenium-catalyzed hydrogenation reactions . These reactions are used to convert alkenes into alkanes, a key step in many organic synthesis processes .
Stereoselective Rhodium-Catalyzed Arylation
This compound can be used in stereoselective rhodium-catalyzed arylation . This reaction is used to introduce an aryl group into a molecule, which is a key step in the synthesis of many organic compounds .
Preparation of Phenylboronic Catechol Esters
“4,5-Difluoro-2-isopropoxyphenylboronic acid” can be used in the preparation of phenylboronic catechol esters . These esters are promising anion receptors for polymer electrolytes .
Diastereoselective Synthesis of Trisubstituted Allylic Alcohols
This compound can be used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation . This reaction is a key step in the synthesis of many organic compounds .
Site-Selective Suzuki-Miyaura Arylation Reactions
“4,5-Difluoro-2-isopropoxyphenylboronic acid” can be used in site-selective Suzuki-Miyaura arylation reactions . This reaction is used to introduce an aryl group into a specific site in a molecule, which is a key step in the synthesis of many organic compounds .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
It is known that boronic acids, such as 4,5-difluoro-2-isopropoxyphenylboronic acid, are often used in suzuki-miyaura coupling reactions . In these reactions, the boronic acid forms a complex with a palladium catalyst, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical processes due to their ability to interact with biomolecules containing diols, such as sugars and glycoproteins .
Pharmacokinetics
The pharmacokinetic properties of boronic acids, in general, can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters .
Result of Action
The ability of boronic acids to form reversible covalent bonds with biomolecules can lead to various effects, such as the inhibition of enzymes or the modulation of receptor activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,5-Difluoro-2-isopropoxyphenylboronic acid. For instance, the pH of the environment can affect the reactivity of boronic acids, as they exist in an equilibrium between the neutral (boronic acid) and anionic (boronate) forms . Other factors, such as temperature and the presence of diols, can also influence the stability and reactivity of boronic acids .
properties
IUPAC Name |
(4,5-difluoro-2-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-5(2)15-9-4-8(12)7(11)3-6(9)10(13)14/h3-5,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEYYHDTNPHABZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OC(C)C)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584907 | |
| Record name | {4,5-Difluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Difluoro-2-isopropoxyphenylboronic acid | |
CAS RN |
1072951-61-1 | |
| Record name | B-[4,5-Difluoro-2-(1-methylethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4,5-Difluoro-2-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072951-61-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



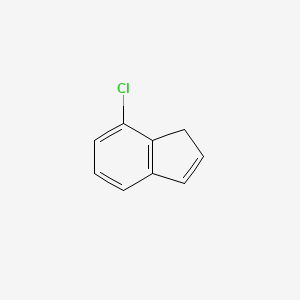

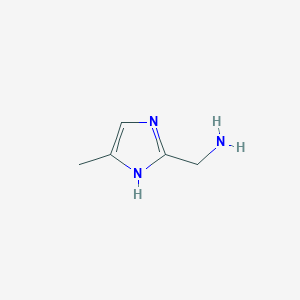
![[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B1591674.png)
